molecular formula C21H26N4O2 B12119715 butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B12119715
M. Wt: 366.5 g/mol
InChI Key: OHOFJCFWQLSPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the pyrroloquinoxaline family, which is characterized by a fused ring system combining pyrrole and quinoxaline moieties. The presence of a butyl ester group and an amino substituent further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions

    Quinoxaline Core Formation: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a diketone, such as glyoxal, under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an α-amino ketone.

    Functionalization: The final steps involve the introduction of the butyl ester group and the amino substituent. This can be achieved through esterification and amination reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinoxaline ring to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:

    Butyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: .

    Butyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: .

    Butyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: .

These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and biological activities. The unique combination of the cyclohexyl group and the butyl ester in this compound may confer distinct advantages in terms of stability, solubility, and target specificity.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

butyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H26N4O2/c1-2-3-13-27-21(26)17-18-20(24-16-12-8-7-11-15(16)23-18)25(19(17)22)14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13,22H2,1H3

InChI Key

OHOFJCFWQLSPBX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.